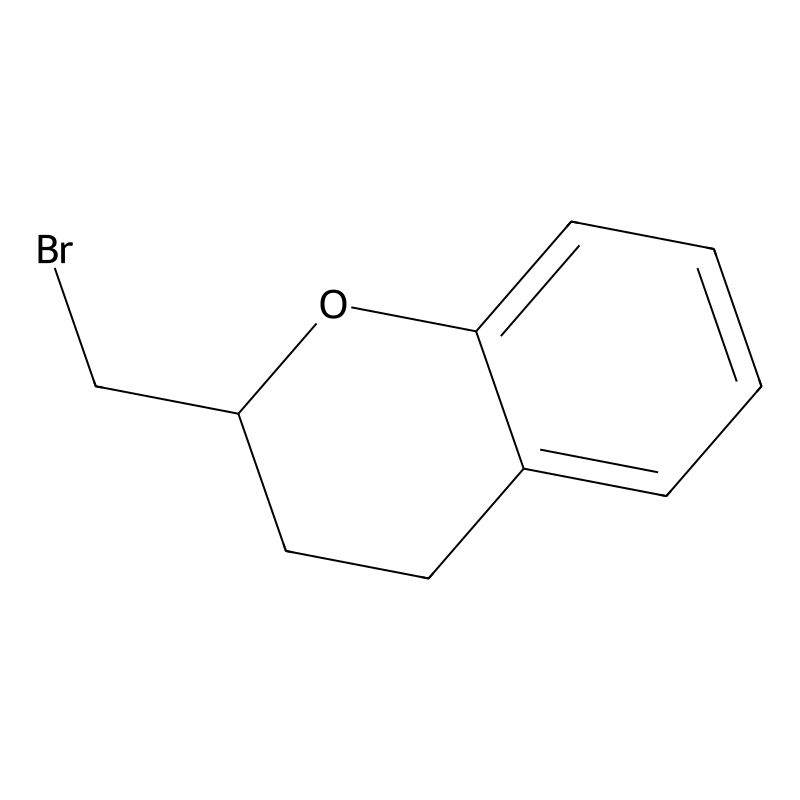2-(Bromomethyl)chroman

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean from available sources:
Chemical Identification
2-(Bromomethyl)chroman is a chemical compound with the CAS registry number 852181-00-1. Chinese chemical supplier website: In the interest of data privacy, I cannot share the link directly
Structural Similarity
2-(Bromomethyl)chroman shares some structural similarities with chroman, a bicyclic heterocyclic compound with potential applications in medicinal chemistry [Pubmed Central article on chroman: ]. The presence of the bromomethyl group might introduce unique reactivity for further exploration.
2-(Bromomethyl)chroman is a chemical compound characterized by a chroman backbone with a bromomethyl group at the second position. Chromans are bicyclic compounds derived from chromene, featuring a benzene ring fused to a tetrahydrofuran ring. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The molecular formula for 2-(Bromomethyl)chroman is C10H9BrO, and its structure can be represented as follows:
textO / \ / \ / \/ \C C| |C C \ / \ / Br-C
This compound exhibits unique properties owing to the combination of the aromatic and aliphatic systems, which can participate in various
2-(Bromomethyl)chroman is reactive due to the bromine atom, which can undergo nucleophilic substitution reactions. Some notable reactions include:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, forming new derivatives.
- Coupling Reactions: It can participate in coupling reactions with various reagents, leading to the formation of complex molecules.
- Electrochemical Reduction: Studies have shown that 4-(Bromomethyl)-2H-chromen-2-ones can undergo electrochemical reduction at carbon cathodes, indicating potential applications in electrochemistry .
Compounds related to 2-(Bromomethyl)chroman have demonstrated various biological activities. For instance, derivatives of chroman have been studied for their potential anticancer properties. Research indicates that certain chroman derivatives exhibit significant cytotoxic effects against various cancer cell lines, including human gastric and breast cancer cells . The mechanism of action often involves interaction with cellular pathways that regulate apoptosis and cell proliferation.
Synthesis of 2-(Bromomethyl)chroman can be achieved through several methods:
- Bromomethylation of Chromans: This process typically involves the reaction of chroman with bromomethylating agents like N-bromosuccinimide under acidic conditions.
- Domino Reactions: A more advanced method involves domino reactions that include oxidative addition followed by carbopalladation, allowing for the formation of complex structures in a single step .
- Multicomponent Reactions: These reactions often combine various reagents to yield multiple products simultaneously, enhancing efficiency and reducing waste.
2-(Bromomethyl)chroman serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for:
- Anticancer Agents: Due to their biological activity, derivatives are being investigated for their potential use in cancer therapy.
- Fluorescent Dyes: Some derivatives can be used as fluorescent markers in biological imaging.
- Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.
Interaction studies involving 2-(Bromomethyl)chroman focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for drug development. For example, research has shown that derivatives can interact selectively with certain biological targets, enhancing their therapeutic efficacy .
Several compounds share structural similarities with 2-(Bromomethyl)chroman. Here are some notable examples:
Each of these compounds possesses unique features that differentiate them from 2-(Bromomethyl)chroman. Their distinct reactivity profiles and biological activities make them valuable in various fields such as medicinal chemistry and materials science.
Fundamental Structural Framework
2-(Bromomethyl)chroman belongs to the chroman family of heterocyclic compounds, characterized by a benzene ring fused to a six-membered saturated heterocyclic ring containing oxygen. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(bromomethyl)-3,4-dihydro-2H-chromene, reflecting its structural composition of a chroman backbone with a bromomethyl substituent at the 2-position. The molecular formula C₁₀H₁₁BrO indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom, resulting in a molecular weight of 227.1 grams per mole.
The compound can be identified through multiple chemical databases using the Chemical Abstracts Service registry number 852181-00-1. The Simplified Molecular Input Line Entry System representation is expressed as C1CC2=CC=CC=C2OC1CBr, which provides a linear notation for the molecular structure. The International Chemical Identifier notation InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 offers a standardized method for representing the compound's connectivity.
The molecular architecture consists of a bicyclic system where a benzene ring is fused with a tetrahydropyran ring, creating the characteristic chroman scaffold. The bromomethyl group attached to the 2-position introduces significant reactivity potential, making this compound valuable as a synthetic intermediate. The presence of the bromine atom provides a leaving group that facilitates nucleophilic substitution reactions, expanding the synthetic utility of the molecule.
Physical and Chemical Properties
The compound exhibits distinct physical properties that reflect its molecular structure and intermolecular interactions. The density of 2-(bromomethyl)chroman is reported as 1.405 grams per cubic centimeter, indicating a relatively high molecular packing efficiency. The boiling point reaches 300.6 degrees Celsius at 760 millimeters of mercury pressure, suggesting strong intermolecular forces and thermal stability. The refractive index of 1.562 reflects the compound's optical properties and molecular polarizability.
The flash point of 118.7 degrees Celsius provides important information regarding the compound's volatility and handling characteristics. The vapor pressure of 0.00198 millimeters of mercury at 25 degrees Celsius indicates relatively low volatility at room temperature. These physical properties collectively contribute to the compound's stability and handling requirements in laboratory and industrial applications.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








